molecular formula C5H14ClNS B1524272 2-(Propylthio)ethanamine hydrochloride CAS No. 36517-93-8

2-(Propylthio)ethanamine hydrochloride

Cat. No. B1524272
CAS RN: 36517-93-8
M. Wt: 155.69 g/mol
InChI Key: ASKDEKQSQQRECM-UHFFFAOYSA-N
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Description

2-(Propylthio)ethanamine hydrochloride is a chemical compound with the formula C5H14ClNS . It is used for research purposes .


Molecular Structure Analysis

The molecular weight of 2-(Propylthio)ethanamine hydrochloride is 155.69 . The molecular formula is C5H14ClNS .

Scientific Research Applications

    General Research Chemical

    • Field : General Scientific Research
    • Application : “2-(Propylthio)ethanamine hydrochloride” is a useful research chemical that can be used in a variety of research applications .
    • Method of Application : The specific method of application would depend on the particular experiment being conducted. As a research chemical, it could be used in a variety of ways depending on the needs of the researcher .
    • Results : The outcomes would also vary greatly depending on the specific research application .

    Corrosion Inhibition

    • Field : Industrial Chemistry
    • Application : A similar compound, “2-(Decylthio)ethanamine hydrochloride”, has been used as a multifunctional biocide in recirculating cooling water systems. It has broad-spectrum activity against bacteria, fungi, and algae, and also has biofilm and corrosion inhibition properties .
    • Method of Application : This compound is added to the water in the cooling system. It then acts to inhibit the growth of bacteria, fungi, and algae, and also to prevent corrosion .
    • Results : The use of this compound has been shown to effectively inhibit the growth of microorganisms and prevent corrosion in cooling water systems .

Safety And Hazards

Users should avoid contact with skin and eyes, avoid breathing dust, and not ingest 2-(Propylthio)ethanamine hydrochloride. If swallowed, immediate medical assistance should be sought . It should be kept in a dry, cool, and well-ventilated place, with the container kept tightly closed. It should be kept away from heat, sparks, and flame .

properties

IUPAC Name

2-propylsulfanylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NS.ClH/c1-2-4-7-5-3-6;/h2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKDEKQSQQRECM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679287
Record name 2-(Propylsulfanyl)ethanamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Propylthio)ethanamine hydrochloride

CAS RN

1242339-84-9
Record name 2-(Propylsulfanyl)ethanamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.